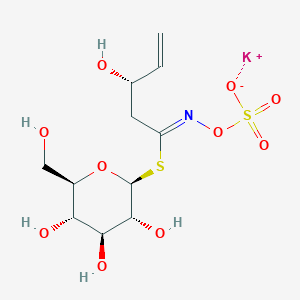

Epiprogoitrin, potassium salt

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;[(Z)-[(3S)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO10S2.K/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11;/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20);/q;+1/p-1/b12-7-;/t5-,6-,8-,9+,10-,11+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYXFCKWHSTEIK-ILJMICIPSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H](C/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18KNO10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: Progoitrin vs. Epiprogoitrin Isomers

Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary: The Stereochemical Divergence

In the analysis of glucosinolates (GSLs), the distinction between Progoitrin and Epiprogoitrin represents a critical checkpoint for both toxicological safety and pharmaceutical efficacy. While they are chemically diastereomers sharing the same molecular formula (

-

Progoitrin ((2R)-isomer): Predominant in Brassica oilseeds (rapeseed, crambe). Its hydrolysis yields (S)-Goitrin , a potent antithyroid agent (goitrogen).

-

Epiprogoitrin ((2S)-isomer): Predominant in Isatis indigotica (Banlangen). Its hydrolysis yields (R)-Goitrin (Epigoitrin) , which exhibits significant antiviral properties with reduced goitrogenicity.

This guide details the structural, mechanistic, and analytical differences required to isolate, quantify, and utilize these isomers effectively.

Chemical Architecture & Stereochemistry

Both compounds are 2-hydroxy-3-butenyl glucosinolates. They differ only in the absolute configuration of the hydroxyl group at the C-2 position of the aglycone side chain.

Structural Comparison[1]

-

Progoitrin: (2R)-2-hydroxy-3-butenyl glucosinolate.

-

Epiprogoitrin: (2S)-2-hydroxy-3-butenyl glucosinolate.

Because the glucose moiety (D-thioglucose) is chiral and identical in both, these molecules are diastereomers , not enantiomers. This physicochemical difference allows them to be separated on achiral stationary phases (e.g., C18), unlike their breakdown products (the Goitrins), which are enantiomers.

Visualization of Isomerism

The following diagram illustrates the stereochemical relationship and the specific side-chain orientation.

Figure 1: Stereochemical mapping of Progoitrin and Epiprogoitrin to their respective bioactive oxazolidine-2-thione derivatives.

Mechanistic Pathway: Hydrolysis & Cyclization

The biological activity of these isomers is latent until hydrolysis occurs. The enzyme myrosinase (

The Lossen-Like Rearrangement

-

Deglycosylation: Myrosinase releases D-glucose, forming an unstable thiohydroximate-O-sulfonate aglycone.[1]

-

Spontaneous Rearrangement: At neutral pH, the aglycone undergoes a Lossen-like rearrangement to form an isothiocyanate.

-

Cyclization: Due to the presence of the hydroxyl group at C-2, the isothiocyanate is unstable and spontaneously cyclizes to form a 5-vinyloxazolidine-2-thione (OZT).

Stereochemical Retention

Crucially, the chirality at the C-2 position of the side chain is retained during cyclization, but the Cahn-Ingold-Prelog (CIP) priority assignment changes due to the ring formation.

-

Progoitrin (2R)

(S)-Goitrin (5-vinyl-1,3-oxazolidine-2-thione). -

Epiprogoitrin (2S)

(R)-Goitrin (Epigoitrin).

Technical Note: The confusing nomenclature (Progoitrin yielding S-Goitrin) arises because the priority of the groups attached to the chiral center changes when the linear side chain cyclizes into the oxazolidine ring.

Figure 2: The enzymatic activation pathway converting glucosinolate precursors into active oxazolidine-2-thiones.

Analytical Methodology

Distinguishing these isomers requires specific protocols. While the glucosinolates (diastereomers) can be separated on standard phases, the hydrolysis products (enantiomers) require chiral chromatography.

Separation of Progoitrin and Epiprogoitrin (Precursors)

Since these are diastereomers, they possess different physical properties and can be resolved using high-performance liquid chromatography (HPLC) on reverse-phase columns, though they elute closely.

Recommended Protocol (UHPLC-MS/MS):

-

Column: ACQUITY UPLC HSS T3 (1.8 µm, 2.1 × 100 mm) or equivalent C18 with high aqueous stability.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0–2 min (5% B), 2–10 min (5%

25% B). -

Detection: MS/MS (MRM mode).

-

Transitions:

388

-

-

Differentiation: Epiprogoitrin typically elutes before Progoitrin on C18 phases, but standards must be used for confirmation as selectivity varies by column chemistry [1].

Separation of (R)- and (S)-Goitrin (Breakdown Products)

These are enantiomers and co-elute on standard C18 columns. Chiral separation is mandatory for pharmacokinetic or purity studies.

Recommended Protocol (SFC or Chiral HPLC):

-

Column: Chiralpak IC or AD-H.

-

Mobile Phase (SFC):

/ Methanol (85:15). -

Detection: UV at 230 nm or 254 nm.

-

Resolution: (S)-Goitrin and (R)-Goitrin are baseline separated, allowing precise quantification of the enantiomeric excess (ee) [2].

Summary of Physicochemical Differences

| Feature | Progoitrin | Epiprogoitrin |

| Stereochemistry (C-2) | (2R) | (2S) |

| Relationship | Diastereomer of Epiprogoitrin | Diastereomer of Progoitrin |

| Primary Source | Brassica napus (Rapeseed) | Isatis indigotica (Woad/Banlangen) |

| Hydrolysis Product | (S)-Goitrin | (R)-Goitrin (Epigoitrin) |

| Biological Activity | Thyrotoxic (Goitrogenic) | Antiviral (Influenza A) |

| HPLC Elution (C18) | Elutes 2nd (typically) | Elutes 1st (typically) |

Functional Divergence: Toxicity vs. Therapy

The structural difference translates into a massive divergence in biological application.

Progoitrin & (S)-Goitrin: The Anti-Nutrient

Progoitrin is the primary "culprit" in rapeseed meal toxicity.

-

Mechanism: (S)-Goitrin inhibits thyroid peroxidase (TPO), the enzyme responsible for iodinating tyrosine residues in thyroglobulin. This blocks the synthesis of T3 and T4 hormones.

-

Consequence: Compensatory increase in TSH (Thyroid Stimulating Hormone) leads to thyroid hypertrophy (Goiter).

-

Research Focus: Breeding "Double Low" (Canola) varieties to minimize Progoitrin content (< 30 µmol/g).

Epiprogoitrin & (R)-Goitrin: The Therapeutic

Epiprogoitrin is a quality marker for Radix Isatidis (Banlangen), a Traditional Chinese Medicine.[2][3]

-

Mechanism: (R)-Goitrin (Epigoitrin) has demonstrated efficacy in inhibiting influenza A virus replication in vitro and in vivo [3].[2]

-

Safety: While structurally similar, the (R)-isomer exhibits significantly lower antithyroid activity compared to the (S)-isomer, providing a wider therapeutic window.

-

Research Focus: Extraction and purification for antiviral drug development; quality control of herbal supplements.

References

-

Stereoselective pharmacokinetic study of epiprogoitrin and progoitrin in rats with UHPLC-MS/MS method. Source: PubMed / NIH [Link]

-

Antiviral activity of Isatidis Radix derived glucosinolate isomers and their breakdown products against influenza A. Source: PubMed Central [Link]

-

Chemical structures of (R, S)-goitrin and pharmacological differentiation. Source: ResearchGate [Link]

-

Concentrations of thiocyanate and goitrin in human plasma and potential risk for hypothyroidism. Source: NIH / PMC [Link]

Sources

Metabolic Fate and Hydrolytic Pathways of Epiprogoitrin: A Technical Analysis

Executive Summary: The Stereochemical Imperative

Epiprogoitrin [(2S)-2-hydroxybut-3-enyl glucosinolate] represents a critical antinutritional and bioactive target within the Brassicaceae family, particularly in Crambe abyssinica and specific Brassica oilseeds. Unlike its diastereomer progoitrin [(2R)-2-hydroxybut-3-enyl glucosinolate], epiprogoitrin follows a distinct hydrolytic trajectory defined by its specific stereochemistry at the C-2 position.

For researchers in agricultural biotechnology and toxicology, understanding the bifurcation of the epiprogoitrin pathway is essential. The metabolic fate of this molecule is not singular; it is a competitive race between spontaneous cyclization (yielding goitrogenic oxazolidine-2-thiones) and protein-specifier modulation (yielding nitriles and epithionitriles). This guide dissects the mechanistic causality, kinetic drivers, and analytical protocols required to isolate and quantify these pathways.

Molecular Architecture and Enzymatic Trigger

Stereochemical Definition

The distinction between epiprogoitrin and progoitrin is not merely academic; it dictates the chirality of the final bioactive metabolites.

-

Epiprogoitrin: (2S)-configuration. Predominant in Crambe abyssinica.

-

Progoitrin: (2R)-configuration. Predominant in Brassica napus (Rapeseed).[1]

The Myrosinase Mechanism

The hydrolysis is initiated by Myrosinase (thioglucoside glucohydrolase, EC 3.2.1.147). This enzyme hydrolyzes the

-

Substrate Binding: Myrosinase exhibits substrate inhibition kinetics.[2][3] The enzyme binds the glucose moiety, releasing the aglycone (thiohydroximate-O-sulfonate).

-

The Unstable Intermediate: The cleavage releases D-glucose and an unstable aglycone. This aglycone undergoes a Lossen-type rearrangement, releasing sulfate (

) to form the transient 2-hydroxy-3-butenyl isothiocyanate .

Pathway Bifurcation: The Core Mechanism

The metabolic fate of the aglycone is determined by pH, the presence of ferrous ions (

Path A: Spontaneous Cyclization (The Default Route)

In the absence of ESP (or at neutral pH), the transient isothiocyanate possesses an unstable structure due to the hydroxyl group at C-2.

-

Mechanism: The hydroxyl oxygen nucleophilically attacks the electrophilic carbon of the isothiocyanate (

) group. -

Product: This intramolecular cyclization yields (5R)-5-vinyloxazolidine-2-thione , commonly known as (R)-Goitrin .

-

Bioactivity: Potent goitrogen.[4][5] It inhibits thyroid peroxidase, blocking iodine organification and thyroid hormone synthesis.

Path B: The Specifier Protein Route (The Nitrile Shift)

In the presence of ESP and

-

Mechanism: ESP does not have hydrolytic activity itself; it acts as a cofactor for myrosinase. It facilitates the transfer of the sulfur atom from the thioglucoside bond to the terminal alkene of the side chain.[6]

-

Products:

-

Significance: This pathway reduces goitrogenicity but produces nitriles which are often hepatotoxic and lack the chemopreventive potency of isothiocyanates.

Visualization: The Hydrolytic Cascade

The following diagram illustrates the competitive kinetics and structural divergence of epiprogoitrin hydrolysis.

Figure 1: Mechanistic divergence of Epiprogoitrin hydrolysis mediated by Myrosinase and Epithiospecifier Protein (ESP).

Quantitative Comparison of Metabolites

The following table summarizes the physicochemical distinctions between the products of Epiprogoitrin (from Crambe) and Progoitrin (from Rapeseed).

| Precursor Molecule | Stereochemistry | Dominant Hydrolysis Product (Neutral pH) | Specifier Protein Product (ESP + Fe²⁺) | Biological Impact |

| Epiprogoitrin | (2S) | (R)-Goitrin (5R)-5-vinyloxazolidine-2-thione | (2S)-1-cyano-2-hydroxy-3,4-epithiobutane | Antithyroidal (Goitrogenic) |

| Progoitrin | (2R) | (S)-Goitrin (5S)-5-vinyloxazolidine-2-thione | (2R)-1-cyano-2-hydroxy-3,4-epithiobutane | Antithyroidal (Goitrogenic) |

| Glucoraphanin | N/A | Sulforaphane (Isothiocyanate) | Sulforaphane Nitrile | Anticarcinogenic (Phase II Enzyme Inducer) |

Experimental Protocols: Isolation and Analysis

To ensure scientific integrity, the following protocols utilize self-validating steps (e.g., desulfation for HPLC) to prevent artifact formation.

Protocol A: Extraction and Preservation (Stopping the Clock)

Objective: Extract intact epiprogoitrin without inducing myrosinase activity.

-

Flash Inactivation: Harvest plant tissue (e.g., Crambe seeds) and immediately immerse in boiling 70% methanol (v/v) for 10 minutes.

-

Causality: Boiling denatures endogenous myrosinase instantly, preventing the conversion to goitrin during extraction.

-

-

Homogenization: Grind the tissue in the methanol solution using a high-shear homogenizer (e.g., Ultra-Turrax).

-

Clarification: Centrifuge at 4,000 x g for 15 minutes. Collect supernatant.

Protocol B: Enzymatic Hydrolysis Assay (In Vitro)

Objective: Simulate metabolic pathways to isolate (R)-Goitrin or Epithionitriles.

-

Substrate Preparation: Isolate pure epiprogoitrin via DEAE-Sephadex anion exchange chromatography (sulfatase-free).

-

Reaction Matrix:

-

Buffer: 50 mM Phosphate buffer (pH 6.5).

-

Substrate: 5 mM Epiprogoitrin.

-

Enzyme: Purified Myrosinase (0.1 units/mL).

-

Modulator (Optional): For Path B, add purified ESP extract and 0.5 mM

.

-

-

Incubation: Incubate at 37°C for 2-4 hours.

-

Extraction of Aglycones: Extract reaction mixture with methylene chloride (

). Goitrin and nitriles partition into the organic phase.

Protocol C: Analytical Quantification (HPLC-UV/MS)

Objective: Separate and quantify the diastereomers.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18).

-

Mobile Phase: Gradient elution of Water (A) and Acetonitrile (B).

-

0-5 min: 1% B (Isocratic)

-

5-20 min: 1% to 20% B (Linear Gradient)

-

-

Detection:

-

Goitrin: UV at 240 nm (characteristic thione absorbance).

-

Nitriles: UV at 200-210 nm (low sensitivity) or MS (SIM mode).

-

-

Validation: Use (S)-Goitrin standard (commercially available) to verify retention time shifts against the (R)-Goitrin experimental sample.

References

-

Galletti, S., Bernardi, R., Leoni, O., Rollin, P., & Palmieri, S. (2001). Preparation and biological activity of four epiprogoitrin myrosinase-derived products.[9] Journal of Agricultural and Food Chemistry, 49(1), 471-476.[6][8][9]

-

Mameesh, M. S., & Kratzer, F. H. (1968). Toxicity to Chickens of Goitrin and Isothiocyanates from Rapeseed Meal. Poultry Science, 47(1).

-

Daxenbichler, M. E., VanEtten, C. H., & Wolff, I. A. (1966). (S)- and (R)-1-Cyano-2-hydroxy-3-butene from Myrosinase Hydrolysis of epi-Progoitrin and Progoitrin. Biochemistry, 5(2), 692–697.

-

Williams, D. J., et al. (2008). Epithiospecifier protein activity in broccoli: The link between terminal alkenyl glucosinolates and sulphoraphane nitrile. Phytochemistry, 69(16), 2765-2773.

-

Bernardi, R., Finiguerra, M. G., Rossi, A. A., & Palmieri, S. (2003). Isolation and Biochemical Characterization of a Basic Myrosinase from Ripe Crambe abyssinica Seeds, Highly Specific for epi-Progoitrin.[3] Journal of Agricultural and Food Chemistry, 51(9), 2737-2744.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic Study and Modeling of Wild-Type and Recombinant Broccoli Myrosinase Produced in E. coli and S. cerevisiae as a Function of Substrate Concentration, Temperature, and pH | MDPI [mdpi.com]

- 4. Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Concentrations of thiocyanate and goitrin in human plasma, their precursor concentrations in brassica vegetables, and associated potential risk for hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Arabidopsis Epithiospecifier Protein Promotes the Hydrolysis of Glucosinolates to Nitriles and Influences Trichoplusia ni Herbivory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Preparation and biological activity of four epiprogoitrin myrosinase-derived products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of Epiprogoitrin in Plant Defense Mechanisms

The following technical guide details the role of Epiprogoitrin in plant defense, synthesizing chemical ecology, enzymatic mechanisms, and pharmacological potential.

Technical Guide for Research & Development

Executive Summary

Epiprogoitrin ((2S)-2-hydroxybut-3-enyl glucosinolate) is a specialized secondary metabolite predominantly found in Brassica species such as Crambe abyssinica and Isatis indigotica.[1][2] Unlike simple aliphatic glucosinolates, Epiprogoitrin functions as a "pro-drug" in plant defense: it is biologically inert until tissue damage triggers enzymatic hydrolysis.

The resulting breakdown products—specifically the cyclic carbamate Epigoitrin ((5R)-5-vinyl-1,3-oxazolidine-2-thione)—exhibit dual functionality:

-

Ecological Defense: Deterrence of generalist herbivores and inhibition of competitive plant germination (allelopathy).

-

Pharmacological Activity: Potent antiviral modulation of the mitochondrial antiviral-signaling protein (MAVS) pathway, alongside well-documented goitrogenic (thyroid-disrupting) toxicity.

This guide delineates the stereochemical, mechanistic, and analytical frameworks required to study and utilize Epiprogoitrin.

Chemical Identity & Stereochemical Criticality

Epiprogoitrin is the (2S) stereoisomer of the more common Progoitrin . This stereochemical distinction is not merely structural but functional, dictating the chirality and biological activity of the hydrolysis products.

| Feature | Epiprogoitrin | Progoitrin |

| IUPAC Name | (2S)-2-hydroxybut-3-enyl glucosinolate | (2R)-2-hydroxybut-3-enyl glucosinolate |

| Primary Source | Crambe abyssinica, Isatis indigotica | Brassica napus (Rapeseed), Brassica oleracea |

| Hydrolysis Product | Epigoitrin [(5R)-VOT] | Goitrin [(5S)-VOT] |

| Biological Impact | Antiviral, Allelopathic, Goitrogenic | Primarily Goitrogenic |

Research Directive: When sourcing standards or interpreting LC-MS data, the separation of these epimers is non-negotiable. Failure to distinguish the (2S) form from the (2R) form compromises pharmacokinetic (PK) data, as their absorption rates and metabolic fates differ significantly in mammalian models.

The "Mustard Oil Bomb": Activation Mechanism

Epiprogoitrin relies on a two-component binary defense system known as the "Mustard Oil Bomb." The glucosinolate is stored in the vacuole, spatially segregated from the activating enzyme, myrosinase (thioglucosidase), which resides in specialized myrosin cells.

The Hydrolysis Pathway

Upon tissue disruption (herbivory or mechanical extraction), myrosinase contacts Epiprogoitrin.

-

Deglycosylation: Myrosinase cleaves the thioglucosidic bond, releasing D-glucose and an unstable aglucone (thiohydroximate-O-sulfonate).

-

Spontaneous Cyclization: Unlike standard glucosinolates that rearrange into stable isothiocyanates (ITCs), the hydroxyl group at the C2 position of the Epiprogoitrin side chain nucleophilically attacks the central carbon of the transient ITC intermediate.

-

Result: Formation of the cyclic Epigoitrin (5-vinyl-1,3-oxazolidine-2-thione).[1][3]

The Specifier Protein Divergence

If Epithiospecifier Proteins (ESP) are present (and iron ions are available), the pathway diverts away from Epigoitrin toward:

-

Epithionitriles: (2S)-1-cyano-2-hydroxy-3,4-epithiobutane.[1]

-

Nitriles: (2S)-1-cyano-2-hydroxy-3-butene.[1]

These alternative products are generally less toxic to mammals but may have distinct anti-insect properties.

Visualization: The Hydrolysis Cascade

Caption: Mechanistic pathway of Epiprogoitrin activation. Note the spontaneous cyclization to Epigoitrin due to the C2-hydroxyl group.

Ecological & Pharmacological Functions

Plant Defense (Allelopathy & Anti-herbivory)

-

Allelopathy: Epiprogoitrin breakdown products suppress the germination of competing plant species. The (5R)-VOT (Epigoitrin) specifically inhibits root elongation in competitors like Lactuca sativa.

-

Herbivore Deterrence: While generalist herbivores are repelled by the bitter/toxic nature of VOTs, specialist insects (e.g., Brevicoryne brassicae) may sequester these compounds.

Antiviral Activity (The Isatis Connection)

Recent research highlights Epigoitrin (derived from Isatis indigotica) as a therapeutic agent against Influenza A (H1N1).

-

Mechanism: It does not directly virucidal action but modulates the host immune response.

-

Target: Mitochondrial Antiviral-Signaling Protein (MAVS). Epigoitrin prevents the degradation of MAVS during viral infection, thereby sustaining the production of Interferon-beta (IFN-β).

Toxicity: The Goitrogenic Risk

Both Epigoitrin and Goitrin interfere with thyroid function by inhibiting the incorporation of iodine into thyroxine precursors. This is a critical consideration for:

-

Livestock Feed: High Crambe meal content can depress growth in monogastric animals.

-

Human Therapeutics: Any drug development utilizing Epigoitrin must monitor thyroid hormone levels (T3/T4/TSH).

Analytical Methodologies

To study Epiprogoitrin, researchers must prevent premature hydrolysis during extraction and accurately quantify stereoisomers.

Extraction Protocol (Myrosinase Inactivation)

Objective: Extract intact glucosinolate without conversion to Epigoitrin.

-

Harvest: Freeze plant tissue in liquid nitrogen immediately upon collection.

-

Lyophilization: Freeze-dry tissue to remove water (essential to stop enzymatic activity).

-

Solvent: 70% Methanol (v/v) pre-heated to 75°C .

-

Extraction:

-

Add boiling methanol to tissue powder (prevents myrosinase activation).

-

Vortex and incubate at 75°C for 10–15 minutes.

-

Centrifuge (12,000 x g, 10 min) and collect supernatant.

-

-

Purification (Optional): DEAE-Sephadex A-25 anion exchange columns can be used to isolate sulfated glucosinolates.

Quantification via UHPLC-MS/MS

System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6490 or equivalent). Mode: Negative Ion Electrospray (ESI-).

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., ACQUITY UPLC HSS T3), 1.8 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Precursor Ion (m/z) | 388.0 [M-H]⁻ (Epiprogoitrin) |

| Product Ion (m/z) | 97.0 [HSO4]⁻ (Sulfate fragment) |

| Differentiation | Epiprogoitrin typically elutes after Progoitrin on C18 columns due to stereochemical interaction with the stationary phase. |

Visualization: Analytical Workflow

Caption: Workflow for the extraction and specific quantification of Epiprogoitrin, ensuring enzyme inactivation.

References

-

PubChem. (n.d.). Epiprogoitrin | C11H19NO10S2.[4] National Library of Medicine. [Link]

-

Galletti, S., et al. (2001). Preparation and biological activity of four epiprogoitrin myrosinase-derived products. Journal of Agricultural and Food Chemistry. [Link]

-

Wu, T., et al. (2020). Stereoselective pharmacokinetic study of epiprogoitrin and progoitrin in rats with UHPLC–MS/MS method. Journal of Chromatography B. [Link]

-

Luo, Z., et al. (2019). Epigoitrin, an Alkaloid From Isatis indigotica, Reduces H1N1 Infection in Stress-Induced Susceptible Model in vivo and in vitro. Frontiers in Cellular and Infection Microbiology. [Link]

-

Felker, P., et al. (2016). Concentrations of thiocyanate and goitrin in human plasma, their precursor concentrations in brassica vegetables, and associated potential risk for hypothyroidism. Nutrition Reviews. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Stereoselective pharmacokinetic study of epiprogoitrin and progoitrin in rats with UHPLC–MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation and biological activity of four epiprogoitrin myrosinase-derived products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epiprogoitrin | C11H19NO10S2 | CID 3035040 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Advanced HPLC Method Development for Epiprogoitrin Potassium Salt: From Isomer Resolution to Quantitation

Part 1: Physicochemical & Mechanistic Grounding

Epiprogoitrin (2(S)-hydroxy-3-butenyl glucosinolate) is a polar, ionic glucosinolate predominantly found in the roots of Isatis indigotica (Radix Isatidis) and Crambe abyssinica. As a potassium salt, it exhibits distinct behavior in liquid chromatography compared to neutral small molecules.

The Analytical Challenge: The Epimeric Pair

The primary challenge in developing a robust HPLC method for Epiprogoitrin is not merely retention, but the stereoselective resolution from its epimer, Progoitrin (2(R)-hydroxy-3-butenyl glucosinolate). These two compounds differ only by the spatial orientation of the hydroxyl group at the C-2 position of the side chain.

-

Epiprogoitrin: (2S) configuration.

-

Progoitrin: (2R) configuration.

Failure to separate these isomers results in co-elution and inaccurate quantitation, a critical failure mode in Quality Control (QC) for Isatis-based antivirals.

Physicochemical Profile

Understanding the molecule is the first step to controlling its chromatographic behavior.

| Property | Specification | Chromatographic Implication |

| Chemical Formula | C₁₁H₁₈NO₁₀S₂K | High polarity; requires high aqueous mobile phase or HILIC mode. |

| Molecular Weight | 427.49 g/mol | Suitable for LC-MS analysis (m/z ~388 for [M-K]⁻). |

| Ionic Nature | Anionic (Sulfate group) | Strong interaction with cationic sites; pH control is vital to suppress silanol activity. |

| UV Absorbance | λ_max ≈ 229 nm | Detection relies on the thioglucose moiety; low sensitivity compared to aromatics. |

| Solubility | > 50 mg/mL in Water | Sample diluent must be aqueous-based to prevent precipitation. |

| Stability | Myrosinase-sensitive | CRITICAL: Samples must be heat-treated or extracted with methanol to denature native enzymes. |

Part 2: Strategic Method Development Logic

Stationary Phase Selection: The "Aqueous C18" Necessity

Standard C18 columns often suffer from "phase collapse" (dewetting) when exposed to the high-water content (>95%) required to retain polar glucosinolates like Epiprogoitrin.

-

Recommendation: Use an Aqueous Stable C18 (e.g., T3 bonding, polar-embedded, or hydrophilic end-capped). These phases allow 100% aqueous start conditions, ensuring the anionic sulfate group interacts sufficiently with the stationary phase before elution.

-

Alternative: HILIC (Hydrophilic Interaction Liquid Chromatography) can be used but often yields poorer peak shapes for sulfate salts without high buffer concentrations.

Mobile Phase Architecture

-

Buffer Selection: The sulfate group is permanently ionized (pKa < 1). However, the mobile phase pH controls the ionization of residual silanols on the column silica.

-

Ion Pairing (Optional but Effective): Adding Tetrabutylammonium (TBA) can drastically increase retention by forming a neutral ion-pair, but this contaminates columns and is incompatible with MS. We focus here on the modern, ion-pair-free Reverse Phase approach.

Part 3: Experimental Protocols

Protocol A: Sample Preparation (Enzyme Inactivation)

Objective: To extract Epiprogoitrin without degradation by endogenous myrosinase.

-

Biomass Prep: Pulverize dried Radix Isatidis to a fine powder (pass through #60 mesh).

-

Weighing: Accurately weigh 1.0 g of powder into a 50 mL conical flask.

-

Extraction Solvent: Add 25 mL of Methanol:Water (70:30 v/v) .

-

Reasoning: Methanol denatures proteins (enzymes) immediately upon contact.

-

-

Extraction: Ultrasonicate (40 kHz, 300 W) for 30 minutes at 25°C.

-

Note: Weigh the flask before and after extraction. Make up any weight loss with 70% Methanol.

-

-

Clarification: Centrifuge at 12,000 rpm for 10 minutes.

-

Filtration: Filter supernatant through a 0.22 μm PTFE hydrophilic syringe filter into an HPLC vial.

Protocol B: HPLC-UV "Gold Standard" Method (QC & Potency)

Objective: Robust quantification and separation of Epiprogoitrin and Progoitrin.

-

Instrument: HPLC with PDA/DAD Detector (e.g., Agilent 1260/1290 or Waters Alliance).

-

Column: Agilent Zorbax SB-Aq or Waters Atlantis T3 (250 mm × 4.6 mm, 5 μm).

-

Why: Long column length provides theoretical plates needed for isomer separation.

-

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

-

Mobile Phase B: 100% Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 30°C.

-

Detection: UV at 230 nm (Reference: 360 nm).

-

Injection Vol: 10 μL.

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |

| 0.0 | 99 | 1 | Loading: High aqueous to retain polar salt. |

| 10.0 | 90 | 10 | Isocratic Hold: Critical for isomer resolution. |

| 25.0 | 80 | 20 | Elution of less polar impurities. |

| 30.0 | 10 | 90 | Column Wash. |

| 35.0 | 99 | 1 | Re-equilibration (Critical for Aq columns). |

Protocol C: UHPLC-MS/MS Method (Pharmacokinetics/Trace Analysis)

Objective: High sensitivity detection in complex matrices (plasma/biofluids).

-

Column: ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 μm).

-

Mobile Phase A: 5 mM Ammonium Formate in Water (pH 3.5).

-

MS Mode: Negative Electrospray Ionization (ESI-).

-

MRM Transition:

-

Precursor: m/z 388.1 [M-K]⁻ (Epiprogoitrin anion).

-

Product: m/z 96.9 [HSO₄]⁻ (Sulfate fragment, quantifier).

-

Product: m/z 259.0 (Desulfoglucose, qualifier).

-

Part 4: Visualization of Method Logic

Caption: Workflow logic ensuring enzyme inactivation and chromatographic resolution of the epimeric pair.

Part 5: Validation Parameters (Self-Validating System)

To ensure the method is "self-validating," every run must meet these System Suitability criteria:

-

Resolution (Rs): The resolution between Progoitrin (Peak 1) and Epiprogoitrin (Peak 2) must be > 1.5 .

-

Causality: If Rs < 1.5, the column is likely degrading or the mobile phase organic content is too high.

-

-

Tailing Factor (T): Must be < 1.5 .

-

Causality: Higher tailing indicates secondary interactions with silanols (check pH) or column voiding.

-

-

Precision: RSD of 6 replicate injections of standard must be < 2.0% .

Summary of Quantitative Data (Expected)

| Parameter | HPLC-UV (Protocol B) | UHPLC-MS/MS (Protocol C) |

| Linearity Range | 5 – 500 μg/mL | 2 – 5000 ng/mL |

| LOD | ~0.8 μg/mL | ~0.5 ng/mL |

| Retention Time | ~12-15 min (Isocratic hold) | ~2-3 min (Rapid gradient) |

| Specificity | Resolved from Progoitrin | Mass-resolved (if chromatographic separation fails) |

References

-

Separation and Quantification of Four Main Chiral Glucosinolates in Radix Isatidis. Molecules. (2013). Detailed method for separating epimers using HPLC-UV-CD. Link

-

Stereoselective pharmacokinetic study of epiprogoitrin and progoitrin in rats. Journal of Chromatography B. (2020). UHPLC-MS/MS methodology for low-level detection. Link

-

Phyproof® Reference Substance Data Sheet: Epiprogoitrin Potassium Salt. PhytoLab. Physicochemical data and stability profile. Link

-

Glucosinolates and Isothiocyanates in Processed Rapeseed Determined by HPLC-DAD-qTOF. Foods. (2021). Discussion on enzymatic degradation and extraction stability. Link

Sources

Application Note: Preparation and Standardization of Epiprogoitrin Potassium Salt Solutions

Abstract & Scope

This application note details the rigorous protocol for preparing, storing, and validating standard solutions of Epiprogoitrin potassium salt (CAS: 21087-74-1).[1][2] Epiprogoitrin, the (2S)-2-hydroxy-3-butenyl glucosinolate, is a critical quality marker in Isatis indigotica (Banlangen) and other Brassicaceae species.[1][2] Unlike its stereoisomer Progoitrin (the (2R)-isomer), Epiprogoitrin exhibits distinct pharmacological activities and retention behaviors.[1][2]

This guide addresses the specific challenges of glucosinolate instability—specifically susceptibility to myrosinase degradation, thermal hydrolysis, and pH sensitivity—providing a self-validating workflow for high-precision HPLC/MS analysis.[1]

Physicochemical Profile & Safety

Understanding the analyte is the first step in error prevention.[2] Epiprogoitrin is supplied as a potassium salt to ensure stability, as the free acid is highly unstable.[2]

| Property | Specification | Critical Note |

| Chemical Name | Epiprogoitrin potassium salt | (2S)-2-hydroxy-3-butenyl glucosinolate potassium salt |

| CAS Number | 21087-74-1 | Warning: Do not confuse with Progoitrin (CAS 585-95-5) |

| Molecular Formula | The salt form includes Potassium (K).[1][2][3][4][5][6][7][8][9][10][11][12] | |

| Molecular Weight | 427.49 g/mol | CRITICAL: Use this MW for calculation, not the free anion MW (~388 g/mol ).[2] |

| Solubility | Water (High), Methanol (Moderate) | Soluble in water > 50 mg/mL.[1][2] |

| Stability | pH 5.0–7.0 (Optimal) | Unstable in acidic (pH < 3) or alkaline (pH > 8) conditions.[1][2] Heat labile > 60°C. |

Materials & Equipment

-

Reference Standard: Epiprogoitrin Potassium Salt (Purity

98% HPLC), stored at -20°C. -

Solvent A (Dissolution): LC-MS Grade Water (Milli-Q, 18.2 M

).[1][2] -

Solvent B (Stabilization): LC-MS Grade Methanol (MeOH).[1][2]

-

Equipment:

Protocol: Stock Solution Preparation (1.0 mg/mL)

Objective: Create a stable primary stock solution. Causality: Water is used for initial dissolution to ensure complete solubility of the salt form, while low temperature prevents thermal degradation.[2]

-

Equilibration: Remove the standard vial from the freezer (-20°C) and place it in a desiccator for 30 minutes.

-

Why? Prevents condensation of atmospheric moisture on the cold hygroscopic powder, which would skew weighing accuracy.[2]

-

-

Weighing: Accurately weigh 10.00 mg (

0.1 mg) of Epiprogoitrin potassium salt into a 10 mL Amber Volumetric Flask. -

Dissolution: Add approx. 6 mL of LC-MS Grade Water .

-

Volume Adjustment: Dilute to volume (10 mL) with LC-MS Grade Water .

-

Homogenization: Invert the flask 10 times.

-

Filtration: Filter approx. 1 mL through a 0.22

m PVDF filter into a glass vial (discard the first 0.5 mL).

Concentration Calculation:

Protocol: Working Standard Preparation (Calibration Curve)

Objective: Prepare serial dilutions for linearity assessment. Solvent System: 30% Methanol / 70% Water is recommended for working standards to match initial HPLC mobile phase conditions and prevent peak distortion.[1][2]

| Standard ID | Source Volume ( | Diluent Volume ( | Final Conc. ( |

| WS-1 | 500 | 500 | 500 |

| WS-2 | 200 | 800 | 200 |

| WS-3 | 100 | 900 | 100 |

| WS-4 | 50 | 950 | 50 |

| WS-5 | 10 | 990 | 10 |

Quality Control & Validation (The Self-Validating System)

To ensure the solution is valid, run the following HPLC-UV check immediately after preparation.

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 250mm x 4.6mm, 5

m).[1][2] -

Mobile Phase:

-

Wavelength: 227 nm (Characteristic absorption max for glucosinolates).[1][2]

-

Temperature: 25°C.

Validation Criteria:

-

Retention Time: Epiprogoitrin should elute before Progoitrin (if testing separation).[1][2] Typical RT ~8-12 min depending on column.[1][2]

-

Symmetry Factor:

. -

Linearity:

for the calibration curve.

Workflow Visualization

The following diagram illustrates the critical control points (CCPs) in the preparation workflow to prevent degradation.

Figure 1: Step-by-step workflow for Epiprogoitrin standard preparation.[1][2] Red nodes indicate critical steps where thermal or chemical degradation is most likely.[1][2]

Storage & Stability

-

Short-term (Working Bench): Stable for 24 hours at 4°C in autosampler.

-

Medium-term: 1 week at -20°C.

-

Note: Glucosinolates hydrolyze spontaneously in water over time.[1][2] Do not store working dilutions (low concentration) for more than 24 hours.

References

-

National Center for Biotechnology Information (NCBI). (2023).[1][2] PubChem Compound Summary for CID 3035040: Epiprogoitrin. Retrieved from [Link][1][2]

-

Wu, H., et al. (2013).[1][2] Qualitative and quantitative analyses of goitrin–epigoitrin in Isatis indigotica using SFC-PDA-MS. Royal Society of Chemistry, Analytical Methods.[1][2] Retrieved from [Link][1][2]

-

Mohn, T., et al. (2009).[1][2] Analysis of the Extracts of Isatis Tinctoria by New Analytical Approaches of HPLC, MS and NMR. Planta Medica. Retrieved from [Link]

Sources

- 1. Progoitrin | C11H19NO10S2 | CID 5281139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Epiprogoitrin | C11H19NO10S2 | CID 3035040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. plantaanalytica.com [plantaanalytica.com]

- 4. extrasynthese.com [extrasynthese.com]

- 5. extrasynthese.com [extrasynthese.com]

- 6. Qualitative and quantitative analyses of goitrin–epigoitrin in Isatis indigotica using supercritical fluid chromatography-photodiode array detector-mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 生长调节剂 — 植物组织培养实验方案 [sigmaaldrich.com]

- 9. leopard.tu-braunschweig.de [leopard.tu-braunschweig.de]

- 10. mdpi.com [mdpi.com]

- 11. scielo.br [scielo.br]

- 12. Epiprogoitrin potassium salt phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]

Application Note & Protocol: Enzymatic Hydrolysis of Epiprogoitrin using Myrosinase

Introduction: The Significance of Epiprogoitrin and Myrosinase in Drug Discovery and Development

Epiprogoitrin, a prominent glucosinolate found in Brassicaceae species such as Crambe abyssinica, represents a key precursor to a variety of bioactive compounds.[1] Upon enzymatic hydrolysis by myrosinase (EC 3.2.1.147), epiprogoitrin is converted into several molecules, including isothiocyanates, nitriles, and thiocyanates, which have garnered significant interest in the scientific community for their potential therapeutic applications.[2][3] These hydrolysis products have demonstrated a range of biological activities, including anti-inflammatory and chemopreventive properties.[2] Understanding and controlling the enzymatic hydrolysis of epiprogoitrin is therefore of paramount importance for researchers in drug discovery and development, enabling the targeted synthesis of specific bioactive compounds for further investigation.

This application note provides a comprehensive guide to the enzymatic hydrolysis of epiprogoitrin using myrosinase, with a focus on producing and analyzing the resultant bioactive molecules. We will delve into the underlying biochemical principles, provide detailed, field-proven protocols for the hydrolysis reaction and subsequent product analysis, and offer insights into the critical parameters that govern the reaction outcome.

The Glucosinolate-Myrosinase System: A Natural Defense Mechanism with Therapeutic Potential

The glucosinolate-myrosinase system is a classic example of a plant's chemical defense mechanism.[4] In intact plant cells, glucosinolates and myrosinase are physically segregated. However, when the plant tissue is damaged, for instance, by herbivores or pathogens, myrosinase comes into contact with glucosinolates, initiating a rapid hydrolysis process.[5] This reaction releases a cascade of biologically active compounds that deter the aggressor.[5]

Myrosinase, a thioglucosidase, catalyzes the cleavage of the β-thioglucoside linkage in glucosinolates, releasing a glucose molecule and an unstable aglycone intermediate.[4] This aglycone then undergoes a spontaneous Lossen-like rearrangement to form various products, the nature of which is heavily influenced by the reaction conditions, particularly pH.[4] At a neutral pH, the primary products are often isothiocyanates.[4] Conversely, under acidic conditions, the formation of nitriles may be favored.[4]

The enzymatic hydrolysis of progoitrin, a closely related glucosinolate, by myrosinase yields the goitrogenic metabolite goitrin.[6] Similarly, epiprogoitrin hydrolysis can lead to the formation of several compounds, including (5R)-5-vinyl-1,3-oxazolidine-2-thione, (2S)-1-cyano-2-hydroxy-3-butene, and diastereoisomeric erythro- and threo-(2S)-1-cyano-2-hydroxy-3,4-epithiobutanes.[1] The specific product profile is dependent on the precise reaction conditions employed.[1]

Visualizing the Reaction and Workflow

To better understand the chemical transformation and the experimental process, the following diagrams illustrate the enzymatic hydrolysis of epiprogoitrin and the general workflow for its analysis.

Caption: Enzymatic hydrolysis of epiprogoitrin by myrosinase.

Caption: General experimental workflow for epiprogoitrin hydrolysis and analysis.

Optimizing Reaction Conditions: A Tabulated Guide

The efficiency and product profile of the enzymatic hydrolysis of epiprogoitrin are critically dependent on several reaction parameters. The following table summarizes the key conditions, derived from studies on myrosinase from various sources. It is imperative to empirically determine the optimal conditions for the specific myrosinase and substrate being used.

| Parameter | Recommended Range | Rationale & Key Considerations |

| pH | 6.5 - 8.0 | Myrosinase activity is highly pH-dependent. A neutral to slightly alkaline pH generally favors the formation of isothiocyanates.[4][7] Acidic conditions (pH < 5.5) may promote the formation of nitriles.[8] |

| Temperature | 37 - 50 °C | The optimal temperature for myrosinase activity is typically in this range.[7][9] Temperatures above 60-70°C can lead to enzyme denaturation and inactivation.[10][11] |

| Substrate Concentration (Epiprogoitrin) | 0.2 - 5 mM | Substrate concentration should be sufficient to ensure the enzyme operates at or near its maximum velocity (Vmax) for reliable kinetic measurements.[9] |

| Enzyme Concentration | To be determined empirically | The concentration of myrosinase should be optimized to achieve a reasonable reaction rate for the desired incubation time. |

| Cofactors | Ascorbic Acid (Vitamin C) | Ascorbate can act as a cofactor for myrosinase, enhancing its activity.[4] |

| Reaction Buffer | Phosphate or Tris buffer | A stable buffer system is crucial to maintain the optimal pH throughout the reaction. |

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the enzymatic hydrolysis of epiprogoitrin and the subsequent analysis of its hydrolysis products.

Protocol 1: Enzymatic Hydrolysis of Epiprogoitrin

This protocol describes the setup of the enzymatic reaction to hydrolyze epiprogoitrin using myrosinase.

Materials:

-

Epiprogoitrin (isolated from a source like Crambe abyssinica seeds or commercially available)[1]

-

Myrosinase (e.g., from Sinapis alba (white mustard) seed, commercially available)[12][13]

-

Reaction Buffer: 20 mM Potassium Phosphate buffer, pH 7.0

-

Ascorbic Acid solution (10 mM)

-

Microcentrifuge tubes

-

Thermomixer or water bath

-

Pipettes and sterile tips

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Epiprogoitrin in deionized water. The final concentration in the reaction should be within the optimal range (e.g., 1 mM).

-

Prepare a stock solution of Myrosinase in the Reaction Buffer. The optimal concentration needs to be determined empirically.

-

Prepare a fresh 10 mM solution of Ascorbic Acid in deionized water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following reagents in the specified order:

-

Reaction Buffer (to bring the final volume to 1 mL)

-

10 µL of 10 mM Ascorbic Acid solution (final concentration 0.1 mM)

-

Epiprogoitrin stock solution (to achieve the desired final concentration)

-

-

Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

-

-

Initiation of Reaction:

-

Initiate the hydrolysis by adding the Myrosinase stock solution to the pre-warmed reaction mixture.

-

Mix gently by pipetting.

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 30 minutes). The incubation time should be optimized based on preliminary experiments to achieve a significant but not complete conversion of the substrate.

-

-

Reaction Termination:

-

Terminate the reaction by heat inactivation. Place the microcentrifuge tube in a heat block or boiling water bath at 95-100°C for 5 minutes. This will denature the myrosinase and stop the reaction.

-

Alternatively, the reaction can be stopped by adding a solvent that denatures the enzyme, such as methanol, which is often the first step in sample preparation for HPLC analysis.

-

-

Sample Preparation for Analysis:

-

Centrifuge the terminated reaction mixture at high speed (e.g., 13,000 x g) for 10 minutes to pellet any precipitated protein.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for analysis by HPLC or LC-MS/MS.

-

Protocol 2: Analysis of Epiprogoitrin Hydrolysis Products by HPLC

This protocol outlines a general method for the separation and quantification of epiprogoitrin and its hydrolysis products using High-Performance Liquid Chromatography (HPLC).[14][15][16]

Instrumentation and Materials:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA

-

Analytical standards for epiprogoitrin and its expected hydrolysis products (if available)

Procedure:

-

Chromatographic Conditions:

-

Column Temperature: 30°C

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL[17]

-

Detection Wavelength: Monitor at 227 nm or 230 nm for glucosinolates.[9] The optimal wavelength for the hydrolysis products may vary and should be determined using a DAD.

-

Gradient Elution: The following is a suggested starting gradient. It should be optimized for the specific separation required.

-

0-5 min: 5% B

-

5-25 min: Linear gradient from 5% to 95% B

-

25-30 min: 95% B

-

30-35 min: Linear gradient from 95% to 5% B

-

35-40 min: 5% B (column re-equilibration)

-

-

-

Standard Curve Preparation:

-

Prepare a series of standard solutions of epiprogoitrin of known concentrations in the reaction buffer.

-

If available, prepare standard curves for the expected hydrolysis products.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration for each analyte.

-

-

Sample Analysis:

-

Inject the prepared sample from Protocol 1 into the HPLC system.

-

Identify the peaks corresponding to epiprogoitrin and its hydrolysis products by comparing their retention times with those of the analytical standards.

-

If standards are not available, peaks can be tentatively identified based on their UV spectra and by using LC-MS/MS for mass determination.

-

-

Quantification:

-

Determine the peak areas for epiprogoitrin and its hydrolysis products in the sample chromatogram.

-

Calculate the concentration of each compound using the corresponding standard curve.

-

The extent of hydrolysis can be calculated by determining the decrease in the concentration of epiprogoitrin and the increase in the concentration of the products over time.

-

For more sensitive and specific quantification, especially when dealing with complex matrices or low concentrations of analytes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[18][19][20][21][22][23] This technique allows for the selective detection of analytes based on their mass-to-charge ratio (m/z) and fragmentation patterns.[18][19]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating systems. The inclusion of a standard curve for the substrate (epiprogoitrin) allows for the direct measurement of its depletion, providing a reliable metric for enzyme activity. Concurrently, the appearance and quantification of hydrolysis products validate the reaction's success. The use of HPLC with a DAD allows for spectral confirmation of the separated peaks, adding another layer of confidence in peak identity. For unambiguous identification and quantification, especially in the absence of authentic standards for all hydrolysis products, LC-MS/MS is the gold standard.

Conclusion

The enzymatic hydrolysis of epiprogoitrin by myrosinase is a powerful tool for generating a diverse array of bioactive compounds with significant therapeutic potential. By carefully controlling the reaction conditions, researchers can steer the hydrolysis towards the formation of specific products of interest. The detailed protocols provided in this application note offer a robust framework for conducting and analyzing this important enzymatic reaction. Through the application of these methods, scientists and drug development professionals can effectively explore the chemical space of epiprogoitrin-derived molecules and unlock their potential for improving human health.

References

-

ResearchGate. (n.d.). Enzymatic hydrolysis of progoitrin by the action of myrosinase yields.... Retrieved from [Link]

-

ResearchGate. (n.d.). Isolation and Biochemical Characterization of a Basic Myrosinase from Ripe Crambe abyssinica Seeds, Highly Specific for epi -Progoitrin. Retrieved from [Link]

-

MOST Wiedzy. (n.d.). Myrosinase activity in different plant samples. Retrieved from [Link]

-

GCIRC. (n.d.). Method for Myrosinase Activity Assessment in Brassicaceae Products. Retrieved from [Link]

-

Transactions on Science and Technology. (n.d.). Effects of Temperature and pH on Myrosinase Activity and Gluconasturtiin Hydrolysis Products in Watercress. Retrieved from [Link]

-

ResearchGate. (n.d.). The glucosinolate–myrosinase reaction and hydrolysis products.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Glucosinolates and their hydrolysis products as potential nutraceuticals to combat cytokine storm in SARS-COV-2. Retrieved from [Link]

-

PubMed. (2014). Effect of water content and temperature on inactivation kinetics of myrosinase in broccoli (Brassica oleracea var. italica). Retrieved from [Link]

-

Wikipedia. (n.d.). Myrosinase. Retrieved from [Link]

-

PubMed. (2001). Preparation and biological activity of four epiprogoitrin myrosinase-derived products. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Characterization of a Novel Myrosinase with High Activity from Marine Bacterium Shewanella baltica Myr-37. Retrieved from [Link]

-

PubMed. (2020). Stereoselective pharmacokinetic study of epiprogoitrin and progoitrin in rats with UHPLC-MS/MS method. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). A Simple Method for On-Gel Detection of Myrosinase Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). HPLC-Based Method to Evaluate Kinetics of Glucosinolate Hydrolysis by Sinapis alba Myrosinase. Retrieved from [Link]

-

PubMed. (n.d.). Studies on myrosinases. 3. Enzymatic properties of myrosinases from Sinapis alba and Brassica napus seeds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Stereoselective pharmacokinetic study of epiprogoitrin and progoitrin in rats with UHPLC–MS/MS method. Retrieved from [Link]

-

ResearchGate. (2017). A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC). Retrieved from [Link]

-

MDPI. (n.d.). Progresses and Prospects on Glucosinolate Detection in Cruciferous Plants. Retrieved from [Link]

-

PubMed. (1997). The crystal structures of Sinapis alba myrosinase and a covalent glycosyl-enzyme intermediate provide insights into the substrate recognition and active-site machinery of an S-glycosidase. Retrieved from [Link]

-

ACS Publications. (n.d.). (S)- and (R)-1-Cyano-2-hydroxy-3-butene from Myrosinase Hydrolysis of epi-Progoitrin and Progoitrin*. Retrieved from [Link]

-

ACS Publications. (2018). Simultaneous Quantification of 22 Glucosinolates in 12 Brassicaceae Vegetables by Hydrophilic Interaction Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC). Retrieved from [Link]

-

MDPI. (n.d.). Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS. Retrieved from [Link]

-

ResearchGate. (n.d.). Temperature and pressure stability of mustard seed (Sinapis alba L.) myrosinase. Retrieved from [Link]

-

USDA ARS. (n.d.). Antimicrobial Properties of Sinigrin and its Hydrolysis Products. Retrieved from [Link]

-

Preprints.org. (2024). Advances of Progress and Prospects on Glucosinolate Detection in Cruciferous Plants. Retrieved from [Link]

-

MDPI. (n.d.). Characterization of a Novel Myrosinase with High Activity from Marine Bacterium Shewanella baltica Myr-37. Retrieved from [Link]

-

MDPI. (2020). Inactivation of Thioglucosidase from Sinapis alba (White Mustard) Seed by Metal Salts. Retrieved from [Link]

-

ResearchGate. (2023). Development and validation of a versatile analytical method for absolute quantification of seven oligosaccharides in human, bovine, and goat milk. Retrieved from [Link]

Sources

- 1. Preparation and biological activity of four epiprogoitrin myrosinase-derived products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glucosinolates and their hydrolysis products as potential nutraceuticals to combat cytokine storm in SARS-COV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Myrosinase - Wikipedia [en.wikipedia.org]

- 5. ars.usda.gov [ars.usda.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Making sure you're not a bot! [mostwiedzy.pl]

- 10. Effect of water content and temperature on inactivation kinetics of myrosinase in broccoli (Brassica oleracea var. italica) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Studies on myrosinases. 3. Enzymatic properties of myrosinases from Sinapis alba and Brassica napus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The crystal structures of Sinapis alba myrosinase and a covalent glycosyl-enzyme intermediate provide insights into the substrate recognition and active-site machinery of an S-glycosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. HPLC-Based Method to Evaluate Kinetics of Glucosinolate Hydrolysis by Sinapis alba Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tost.unise.org [tost.unise.org]

- 18. Stereoselective pharmacokinetic study of epiprogoitrin and progoitrin in rats with UHPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Stereoselective pharmacokinetic study of epiprogoitrin and progoitrin in rats with UHPLC–MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. preprints.org [preprints.org]

- 23. researchgate.net [researchgate.net]

Advanced Solid-Phase Extraction (SPE) Strategies for Glucosinolate Analysis

Application Note & Protocol Guide

Executive Summary & Scientific Rationale

Glucosinolates (GSLs) are anionic, sulfur-rich secondary metabolites found in the Brassicaceae family (e.g., broccoli, rapeseed, mustard).[1] Their analysis is complicated by two primary factors:

-

Myrosinase Activity: Upon tissue disruption, the endogenous enzyme myrosinase hydrolyzes GSLs into unstable isothiocyanates and nitriles.[2] Immediate enzyme inactivation is the critical first step of any protocol.

-

Ionic Character: GSLs possess a sulfate group (

), making them highly polar and strongly acidic.

This guide presents two distinct SPE workflows:

-

Protocol A (The "Gold Standard" / ISO 9167): Utilizes DEAE Sephadex A-25 for on-column desulfation. This converts anionic GSLs into neutral desulfoglucosinolates (dGSLs), optimizing them for Reverse-Phase HPLC-UV analysis.

-

Protocol B (High-Throughput / Intact): Utilizes Polymeric Weak Anion Exchange (WAX) cartridges to isolate intact GSLs. This is the modern approach for LC-MS/MS workflows, avoiding the time-consuming enzymatic step.

Sample Preparation: The "Kill Step"

Critical: Failure here invalidates all downstream SPE steps.

Objective: Irreversible inactivation of myrosinase while preserving GSL integrity.

Reagents

-

Extraction Solvent: 70% Methanol (MeOH) or 70% Ethanol (EtOH) in water.

-

Note: 70% is superior to 100% organic solvent because water facilitates the heat transfer required to denature the protein.

-

-

Internal Standard (IS): Sinigrin (if analyzing non-Brassica nigra samples) or Glucotropaeolin (Benzyl glucosinolate). Prepare at 5 mM.

Workflow

-

Pre-heating: Heat 10 mL of Extraction Solvent to 70°C in a water bath.

-

Weighing: Weigh 200 mg of freeze-dried plant powder (or 1-2 g fresh tissue) into a 15 mL centrifuge tube.

-

Inactivation: Immediately add hot solvent to the powder. Vortex vigorously for 10 seconds.

-

Why: Immediate contact with heat is required. Do not let the powder sit in cold solvent.

-

-

Extraction: Incubate at 70°C for 20 minutes (shaking or intermittent vortexing).

-

Clarification: Centrifuge at 4,000 x g for 10 minutes. Collect supernatant.

-

Re-extraction (Optional): Repeat steps 3-5 once and combine supernatants.

Protocol A: Desulfoglucosinolate Isolation (ISO 9167 Modified)

Best for: HPLC-UV analysis, quantification without MS, established QC protocols.

Mechanism

The anionic GSLs bind to the weak anion exchanger (DEAE). Impurities are washed away.[2][3][4] Purified sulfatase is added onto the column, cleaving the sulfate group. The resulting neutral dGSLs lose affinity for the charged resin and are eluted with water.

Materials

-

Phase: DEAE Sephadex A-25 (GE Healthcare/Cytiva).

-

Preparation: Swell 10 g of resin in 150 mL of 0.5 M Sodium Acetate (pH 5.0) or water overnight.

-

Column: Polypropylene columns (e.g., 1 mL volume) or glass Pasteur pipettes plugged with glass wool.

-

Enzyme: Aryl sulfatase (Type H-1 from Helix pomatia), purified (see Section 5).

Step-by-Step Procedure

| Step | Action | Critical Technical Note |

| 1. Column Packing | Pipette 0.5 mL of swollen DEAE slurry into the column. Allow to settle. | Ensure no air bubbles are trapped in the resin bed. |

| 2. Conditioning | Wash with 2 mL deionized water.[4] | Removes storage buffer salts. |

| 3. Loading | Load 1-2 mL of crude plant extract (from Section 2). | Flow rate should be slow (<1 drop/sec) to ensure binding kinetics. |

| 4. Washing | Wash with 2 x 1 mL deionized water.Wash with 2 x 1 mL 0.02 M Sodium Acetate (pH 4.0). | Removes neutral sugars, free amino acids, and cationic impurities. |

| 5. Enzyme Load | Add 75-100 µL of Purified Sulfatase Solution . | Load directly onto the resin bed. |

| 6. Incubation | Leave columns overnight (10-12 hours) at room temperature. | Reaction: |

| 7. Elution | Elute with 2 x 1 mL deionized water. Collect in a vial. | The neutral dGSLs elute easily; the cleaved sulfate remains bound to the DEAE. |

| 8. Analysis | Inject directly into HPLC (C18 column, Water/Acetonitrile gradient). | Detection at 229 nm. |

Protocol B: Intact Glucosinolate Isolation (High-Throughput)

Best for: LC-MS/MS, high sample volume, metabolomics.

Mechanism

Uses a mixed-mode polymeric Weak Anion Exchange (WAX) sorbent. GSLs are retained by ion-exchange interactions. Interferences are washed with organic solvents. GSLs are eluted by neutralizing the weak anion exchange sites (high pH).

Materials

-

Cartridge: Waters Oasis WAX (30 mg or 60 mg) or Phenomenex Strata-X-AW.

-

Reagents: Methanol (MeOH), Water, Formic Acid (FA), Ammonium Hydroxide (

).[5]

Step-by-Step Procedure

| Step | Solvent / Volume | Mechanism |

| 1.[2][6][7] Condition | 1 mL MeOH | Activates polymeric surface. |

| 2. Equilibrate | 1 mL Water (0.1% Formic Acid) | Protonates the amine groups on the sorbent ( |

| 3. Load | 1 mL Plant Extract (pH adjusted < 5) | Anionic GSLs ( |

| 4. Wash 1 | 1 mL 25 mM Ammonium Acetate (pH 4) | Removes weak acids and non-specific ionic interferences. |

| 5. Wash 2 | 1 mL Methanol | Removes hydrophobic interferences (chlorophyll, lipids) while GSLs stay ionically bound. |

| 6. Elute | 2 x 0.5 mL 5% | The high pH deprotonates the sorbent ( |

| 7. Post-Process | Evaporate to dryness ( | Essential to remove ammonia which can interfere with MS ionization. |

Sub-Protocol: Sulfatase Purification

Commercial sulfatase (Helix pomatia) contains impurities that degrade GSLs. It must be purified before use in Protocol A.

-

Dissolve: Dissolve 70 mg of Sulfatase (Sigma Type H-1) in 3 mL deionized water.

-

Precipitation 1: Add 3 mL Ethanol. Centrifuge (4,000 x g, 10 min). Discard pellet.

-

Precipitation 2: Add 9 mL Ethanol to the supernatant. Centrifuge. Keep the pellet.

-

Reconstitution: Dissolve the pellet in 2 mL deionized water.

-

Cleanup: Pass this solution through a small column of DEAE Sephadex A-25 and SP Sephadex C-25 (0.5 mL each) to remove charged impurities.

-

Storage: Store aliquots at -20°C.

Visualization of Workflows

Figure 1: Decision tree for Glucosinolate SPE workflows. Protocol A is preferred for UV detection; Protocol B is optimized for Mass Spectrometry.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Recovery (Protocol A) | Incomplete sulfatase activity. | Check sulfatase purity.[4] Ensure overnight incubation is at least 10 hours. |

| Low Recovery (Protocol B) | pH mismatch during load. | Ensure extract pH is < 5.0 so WAX amine groups are protonated ( |

| Peak Tailing (HPLC) | Residual sulfate groups. | In Protocol A, this indicates failed desulfation. In Protocol B, use Ion-Pairing reagents (TFA) in mobile phase. |

| Ghost Peaks | Myrosinase reactivation. | Ensure extraction temperature reached 70°C immediately upon solvent addition. |

References

-

ISO 9167-1:1992. Rapeseed — Determination of glucosinolates content — Part 1: Method using high-performance liquid chromatography. International Organization for Standardization. Link

-

Grosser, K., & van Dam, N. M. (2017). A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC). Journal of Visualized Experiments, (121), e55425. Link

-

Doheny-Adams, T., et al. (2017). Development of an efficient glucosinolate extraction method.[1] Plant Methods, 13, 17. Link

-

Waters Corporation. Oasis WAX for Extraction of Per- and Polyfluorinated Alkyl Substances (PFAS) [Methodology adapted for Anionic Metabolites]. Application Note. Link

- Crocoll, C., et al. (2016). Comparison of crystallization and solid phase extraction for the purification of glucosinolates. Journal of Chromatography A.

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. nestgrp.com [nestgrp.com]

- 7. help.waters.com [help.waters.com]

Troubleshooting & Optimization

Technical Support Center: Epiprogoitrin Isomer Separation

Welcome to the technical support center dedicated to resolving one of the more challenging separations in natural product analysis: the HPLC resolution of Epiprogoitrin and its epimer, Progoitrin. As diastereomers differing only in the stereochemistry at the C2-hydroxyl group of the butenyl side chain, these glucosinolates present a significant chromatographic challenge due to their nearly identical physicochemical properties.[1][2][3]

This guide is structured to provide actionable solutions, moving from fundamental troubleshooting to advanced separation strategies. Our goal is to empower you, the researcher, to achieve baseline resolution (Rs > 1.5) for accurate quantification and isolation.

Troubleshooting Guide: From Co-elution to Resolution

This section addresses the most common issues encountered during method development for Epiprogoitrin isomer separation in a direct question-and-answer format.

Question 1: My chromatogram shows a single, broad peak for Epiprogoitrin and Progoitrin. I'm using a standard C18 column with a water/acetonitrile gradient. What is my first step?

Answer: This is the most common starting problem. Complete co-elution on a standard C18 phase occurs because the small stereochemical difference between the epimers does not provide enough differential interaction with the non-selective alkyl chains of the stationary phase. Your first and most crucial adjustments should focus on manipulating the mobile phase chemistry to enhance selectivity (α), which is the most powerful factor in the resolution equation.[4]

Causality: The resolution of two peaks is governed by three factors: efficiency (N), retention (k), and selectivity (α). For isomers, selectivity is often the limiting factor. By changing the mobile phase, you alter the interaction energies between the analytes and the stationary phase, which can amplify the small structural differences between the epimers.

Immediate Actions:

-

Change the Organic Modifier: Acetonitrile and methanol have different solvent properties.[5] Acetonitrile is aprotic, while methanol is a protic solvent capable of hydrogen bonding. Switching from acetonitrile to methanol (or using a ternary mixture) can drastically alter selectivity. Start by replacing your acetonitrile gradient with an equivalent methanol gradient.

-

Adjust Mobile Phase pH: Glucosinolates contain a sulfate group, making them anionic. The pH of the mobile phase can influence the ionization state of both the analytes and any residual, un-capped silanols on the stationary phase surface.[5][6]

-

Recommendation: Introduce a low concentration of an acidifier. A mobile phase containing 0.1% formic acid is an excellent starting point. This suppresses the ionization of free silanols on the silica packing, reducing peak tailing and potentially improving interactions that lead to separation.[1][5]

-

Question 2: I've optimized my mobile phase with different solvents and pH, but my resolution is still poor (Rs < 1.0). What is the next logical step?

Answer: When mobile phase optimization is insufficient, the next step is to address column efficiency (N) and explore stationary phases with different selectivity mechanisms.

Causality: Increasing column efficiency (N) leads to narrower peaks, which require less physical space between them to be resolved. Even with a low selectivity factor (α), very high efficiency can achieve separation. This is achieved by minimizing the diffusion paths for the analytes.

Immediate Actions:

-

Increase Column Efficiency:

-

Switch to Superficially Porous Particles (SPP): SPP (or "core-shell") columns consist of a solid, non-porous core surrounded by a thin, porous layer of functionalized silica.[7][8] This design reduces axial diffusion, a primary cause of band broadening, resulting in significantly higher efficiency than fully porous particles of the same size.[8][9][10] A column packed with 2.7 µm SPPs can provide efficiency comparable to a sub-2 µm fully porous particle column but at a much lower backpressure.[9][11]

-

Decrease Particle Size: If your HPLC system can handle the backpressure (i.e., it is a UHPLC system), moving from a 5 µm or 3.5 µm particle size column to one with sub-2 µm particles will dramatically increase efficiency.

-

-

Change Stationary Phase Selectivity: If a standard C18 is not working, you need a stationary phase that offers a different type of interaction.

-

Phenyl-Hexyl Phase: These columns have phenyl groups that can undergo π-π interactions with unsaturated parts of molecules. The butenyl group in the epimers might interact differently with the phenyl rings, offering a unique selectivity.

-

Polar-Embedded Phase: These phases have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This can offer alternative hydrogen bonding interactions and reduce interactions with residual silanols, leading to better peak shape for polar analytes.

-

| Stationary Phase Type | Primary Interaction | Advantage for Epimer Separation |

| Standard C18 | Hydrophobic | Generally low selectivity for polar isomers. |

| Phenyl-Hexyl | Hydrophobic, π-π | Can differentiate based on interactions with the double bond. |

| Polar-Embedded | Hydrophobic, H-Bonding | Offers alternative selectivity and improved peak shape. |

| Superficially Porous (SPP) | Varies by chemistry | High efficiency, leading to sharper peaks and better resolution.[8] |

Question 3: My resolution is close to baseline, but I need to improve it for reliable quantification. Are there any other parameters I can adjust?

Answer: Yes. Fine-tuning the instrument parameters, particularly column temperature and flow rate, can provide the final push needed to achieve baseline resolution.

Causality: Temperature affects the thermodynamics of the separation and the physical properties of the mobile phase.[12][13] Lower temperatures can increase the strength of specific interactions (like hydrogen bonding), potentially enhancing selectivity for isomers, while higher temperatures decrease mobile phase viscosity, which can improve efficiency.[4][12][14]

Immediate Actions:

-

Optimize Column Temperature: This is a powerful yet often overlooked parameter.

-

Decrease Temperature: Start by lowering the column temperature from ambient to 15-20°C. For some isomer pairs, reducing thermal energy allows for more stable, selective interactions with the stationary phase, increasing the separation factor (α).[14] Be aware this will increase backpressure.

-

Increase Temperature: Conversely, increasing the temperature (e.g., to 40-50°C) reduces mobile phase viscosity, which can lead to sharper peaks (higher N) and shorter run times.[4][12][15] The effect on selectivity must be experimentally determined.

-

-

Lower the Flow Rate: Reducing the flow rate gives the analytes more time to interact with the stationary phase, which can lead to a more efficient separation and improved resolution.[15] This is a simple way to improve a nearly-resolved separation, though it comes at the cost of longer analysis times.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting poor peak resolution for Epiprogoitrin isomers.

Caption: A logical workflow for improving the HPLC resolution of Epiprogoitrin isomers.

Frequently Asked Questions (FAQs)

Q: What are Epiprogoitrin and Progoitrin? A: Epiprogoitrin and Progoitrin are naturally occurring glucosinolates found in cruciferous vegetables like broccoli and cabbage.[16][17] They are epimers, meaning they differ only in the three-dimensional arrangement at one chiral center.[1] Progoitrin is the (2R)-hydroxy-3-butenyl glucosinolate, while Epiprogoitrin is the (2S) isomer. This subtle structural difference makes them difficult to separate chromatographically.

Q: Why is separating these isomers important? A: The biological activity of stereoisomers can differ significantly. For drug development, toxicology, and nutritional science, it is critical to accurately quantify each isomer individually to understand its specific pharmacokinetic profile and biological effects.[1][18]

Q: What is a good "generic" starting method for these compounds? A: A good starting point is a high-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 2.7 µm SPP) with a gradient of water and acetonitrile, both containing 0.1% formic acid. Begin with a shallow gradient, such as 5% to 30% acetonitrile over 15 minutes, at a flow rate of 0.4 mL/min and a column temperature of 30°C. Expect to optimize from here.

Q: Can I use advanced techniques like HILIC or Chiral chromatography? A: Absolutely. If conventional reversed-phase methods fail to provide adequate resolution, these are your next steps.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is excellent for highly polar compounds like glucosinolates.[19][20][21] It uses a polar stationary phase (like bare silica or a zwitterionic phase) and a mobile phase with a high concentration of organic solvent.[19][21][22] The separation mechanism is completely different from reversed-phase, often yielding unique and superior selectivity for polar isomers.[19]

-

Chiral Chromatography: Since the compounds are epimers, a chiral stationary phase (CSP) can provide separation based on the formation of transient, diastereomeric complexes between the analytes and the chiral selector of the phase.[23][24] Polysaccharide-based CSPs are a common choice and can be highly effective.[23][25]

The HPLC Resolution Equation

Understanding the fundamental parameters that control your separation is key to effective troubleshooting.

Sources

- 1. Stereoselective pharmacokinetic study of epiprogoitrin and progoitrin in rats with UHPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]